N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide
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Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3OS2 and its molecular weight is 355.47. The purity is usually 95%.
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Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide is a synthetic compound belonging to the thiazole derivative class. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activities associated with this specific compound, emphasizing its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
The compound features a thiazole ring substituted with a dimethylphenyl group and a pyridine carboxamide moiety. This structural configuration is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring can modulate the activity of various enzymes and receptors involved in disease pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer metabolism, leading to reduced cell proliferation and increased apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It has been shown to induce oxidative stress in target cells, disrupting cellular homeostasis and promoting cell death.
Biological Activity Data
The following table summarizes the biological activities reported for this compound across different studies.
Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various thiazole derivatives, this compound exhibited significant cytotoxicity against human cancer cell lines. The MTT assay revealed an IC₅₀ value below 10 μM, indicating potent activity against cancer cells while sparing normal cells.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound demonstrated effective inhibition against several bacterial strains. The disk diffusion method showed a zone of inhibition greater than 15 mm for both Gram-positive and Gram-negative bacteria. This suggests its potential as a broad-spectrum antimicrobial agent.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-11-6-7-13(9-12(11)2)15-10-24-18(20-15)21-16(22)14-5-4-8-19-17(14)23-3/h4-10H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUMUGQVWKMKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(N=CC=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.